molecular formula C18H21FN4O B2620558 1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carbonitrile CAS No. 1359864-69-9

1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carbonitrile

Katalognummer B2620558
CAS-Nummer: 1359864-69-9
Molekulargewicht: 328.391
InChI-Schlüssel: TZZBJBUGOUSTFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound, also known as 1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid, is a chemical of interest in the field of proteomics research .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-Amino-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-one was converted to the corresponding Schiff base by treatment with indole-3-carbaldehyde. The treatment of 4-aminoantipyrine with ethylbromoacetate, hydrazinhydrate, and various iso(thio)cyanates, respectively, followed by cyclization reaction using a basic reagent resulted in the formation of a second 1,2,4-triazole ring in the structure of the final product .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The molecular formula is C18H24FN5O2, and the molecular weight is 361.41 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that similar compounds have been synthesized from 1,2,4-triazoles in the presence of formaldehyde .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 348.37200 and a density of 1.323g/cm3. The boiling point is 548.2ºC at 760 mmHg .

Wirkmechanismus

The mechanism of action of 1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carbonitrile involves inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. This leads to the accumulation of DNA breaks and ultimately bacterial cell death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and minimal side effects in animal studies. It is well-absorbed and distributed throughout the body, with high concentrations found in the liver, kidneys, and lungs. It is metabolized by the liver and excreted mainly through the urine.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carbonitrile is its broad-spectrum antibacterial activity, which makes it a promising candidate for the treatment of various infectious diseases. However, its use in clinical settings is limited by the emergence of bacterial resistance, which has been reported in some studies. Additionally, more research is needed to determine its safety and efficacy in humans.

Zukünftige Richtungen

Future research on 1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carbonitrile could focus on the following areas:
1. Development of new derivatives with improved antibacterial activity and reduced toxicity.
2. Investigation of its potential use in combination therapy with other antibacterial agents.
3. Study of its mechanism of action at the molecular level to identify new targets for drug development.
4. Evaluation of its efficacy against new and emerging bacterial strains.
5. Investigation of its potential use in the treatment of other infectious diseases, such as tuberculosis and malaria.
In conclusion, this compound is a promising antibacterial agent that has shown broad-spectrum activity against gram-positive and gram-negative bacteria. Its mechanism of action involves inhibition of bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death. However, more research is needed to determine its safety and efficacy in humans and to develop new derivatives with improved antibacterial activity and reduced toxicity.

Synthesemethoden

The synthesis of 1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carbonitrile involves a multi-step process that includes the condensation of 4-ethylpiperazine-1-carboxylic acid with ethyl cyanoacetate, followed by cyclization with 2,4-dichloro-5-fluoroquinoline. The final product is obtained after purification through recrystallization.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carbonitrile has been extensively studied for its antibacterial activity. It has shown promising results against a wide range of gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. It has also been investigated for its potential use in the treatment of tuberculosis, malaria, and other infectious diseases.

Eigenschaften

IUPAC Name

1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O/c1-3-21-5-7-23(8-6-21)17-10-16-14(9-15(17)19)18(24)13(11-20)12-22(16)4-2/h9-10,12H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZBJBUGOUSTFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C#N)CC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.